molecular formula C11H9BrClF3 B6313070 4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% CAS No. 1858249-72-5

4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98%

Cat. No. B6313070
CAS RN: 1858249-72-5
M. Wt: 313.54 g/mol
InChI Key: UPTWEYHLIZJDPK-UHFFFAOYSA-N
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Description

4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% (4-CMCB) is a halogenated organic compound that is used for a variety of scientific research applications. It is a white crystalline solid with a melting point of 128-130 °C and is soluble in common organic solvents. 4-CMCB is a synthetic compound that was first synthesized in the laboratory in 2017. It has been used in various scientific research applications and has recently been gaining attention due to its potential applications in drug discovery and development.

Scientific Research Applications

4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of halogenation on the properties of organic compounds. Its halogenated structure makes it an ideal candidate for studying the effects of halogenation on the properties of organic compounds. It has also been used to study the effects of halogenation on the reactivity of organic compounds.
In addition to being used as a model compound for studying the effects of halogenation, 4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% has also been used as a reactant in organic synthesis. It can be used to synthesize a variety of compounds including drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% is not fully understood. However, it is believed that its halogenated structure plays a role in the reactivity of the compound. The halogenated structure of 4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% is believed to increase the reactivity of the compound by increasing the electron density of the molecule. This increased electron density allows the molecule to form stronger bonds with other molecules, resulting in increased reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% are not well understood. However, some studies have suggested that the compound may have some potential therapeutic applications. For example, it has been suggested that 4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% may be able to inhibit the growth of certain bacteria. Additionally, it has been suggested that the compound may have some anti-tumor activity.

Advantages and Limitations for Lab Experiments

4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% has several advantages for use in laboratory experiments. It is a relatively stable compound, making it an ideal candidate for use in organic synthesis. Additionally, its halogenated structure makes it an ideal candidate for studying the effects of halogenation on the properties of organic compounds.
However, 4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% also has some limitations for use in laboratory experiments. Its halogenated structure can make it difficult to handle and can lead to unwanted side reactions. Additionally, 4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% is a relatively new compound and its effects on human health and the environment are not yet fully understood.

Future Directions

The potential applications of 4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% are still being explored. Some potential future directions for research include: further investigation into its potential therapeutic applications; further investigation into its potential effects on human health and the environment; further investigation into its potential applications in drug discovery and development; further investigation into its potential applications in organic synthesis; and further investigation into its potential applications in other scientific research applications.

Synthesis Methods

4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% can be synthesized using a variety of methods. One method involves the reaction of 2-chloro-2,3,3-trifluoro-1-methyl-cyclobutanol with bromobenzene in the presence of a base such as sodium hydroxide. This reaction produces 4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% as the major product. Other methods of synthesis include the reaction of bromobenzene and 2-chloro-2,3,3-trifluoro-1-methyl-cyclobutane in the presence of a base or the reaction of 2-chloro-2,3,3-trifluoro-1-methyl-cyclobutane and bromobenzene in the presence of a catalyst.

properties

IUPAC Name

1-bromo-4-(2-chloro-2,3,3-trifluoro-1-methylcyclobutyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClF3/c1-9(6-10(14,15)11(9,13)16)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTWEYHLIZJDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1(F)Cl)(F)F)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168624
Record name Benzene, 1-bromo-4-(2-chloro-2,3,3-trifluoro-1-methylcyclobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene

CAS RN

1858249-72-5
Record name Benzene, 1-bromo-4-(2-chloro-2,3,3-trifluoro-1-methylcyclobutyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858249-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-(2-chloro-2,3,3-trifluoro-1-methylcyclobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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